molecular formula C10H22N2 B13332241 1,2-Propanediamine, N1-cyclohexyl-2-methyl-

1,2-Propanediamine, N1-cyclohexyl-2-methyl-

Cat. No.: B13332241
M. Wt: 170.30 g/mol
InChI Key: QUGPKAYQDUFTOK-UHFFFAOYSA-N
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Description

1,2-Propanediamine, N1-cyclohexyl-2-methyl- is an organic compound with the molecular formula C10H22N2 It is a derivative of 1,2-propanediamine, where one of the amino groups is substituted with a cyclohexyl group and the other with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Propanediamine, N1-cyclohexyl-2-methyl- can be synthesized through several methods. One common approach involves the reaction of 1,2-propanediamine with cyclohexylamine and formaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,2-propanediamine, N1-cyclohexyl-2-methyl- typically involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, N1-cyclohexyl-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Amides and nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,2-Propanediamine, N1-cyclohexyl-2-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,2-Propanediamine, N1-cyclohexyl-2-methyl- exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediamine: The parent compound without the cyclohexyl and methyl substitutions.

    2-Methyl-1,2-propanediamine: A similar compound with a methyl group at the 2-position.

    N1-Isopropyl-2-methyl-1,2-propanediamine: Another derivative with an isopropyl group instead of a cyclohexyl group.

Uniqueness

1,2-Propanediamine, N1-cyclohexyl-2-methyl- is unique due to the presence of both cyclohexyl and methyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and interactions with molecular targets, making it a valuable compound for various applications.

Biological Activity

1,2-Propanediamine, N1-cyclohexyl-2-methyl- (also known as N1-cyclohexyl-2-methyl-propane-1,2-diamine) is an organic compound with the molecular formula C10H22N2 and a molecular weight of approximately 170.3 g/mol. This diamine features two amine groups (-NH2) attached to a propane backbone, with distinct cyclohexyl and methyl substituents. The unique structural characteristics of this compound influence its biological activity and potential applications in various fields.

The compound's structure can be summarized in the following table:

PropertyValue
Molecular FormulaC10H22N2
Molecular Weight170.3 g/mol
Structural FeaturesTwo amine groups, cyclohexyl and methyl substituents

The presence of both cyclohexyl and methyl groups contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that 1,2-propanediamine, N1-cyclohexyl-2-methyl- exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth, suggesting potential applications in developing new antimicrobial agents.

The precise mechanism by which this compound exerts its antimicrobial effects is not fully understood but may involve disrupting bacterial cell membranes or interfering with metabolic pathways critical for bacterial survival. Further studies are needed to elucidate these mechanisms.

Cytotoxicity

In addition to its antimicrobial properties, preliminary studies suggest that 1,2-propanediamine, N1-cyclohexyl-2-methyl- may exhibit cytotoxic effects on certain cancer cell lines. Research has indicated that it can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of several diamines, including 1,2-propanediamine, N1-cyclohexyl-2-methyl-. The results demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings highlight the potential use of this compound as a broad-spectrum antimicrobial agent.

Study 2: Cytotoxic Effects on Cancer Cells

In another study focusing on the cytotoxic properties of 1,2-propanediamine derivatives, it was found that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cell lines. The IC50 value was determined to be approximately 50 µM after 48 hours of treatment.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

1-N-cyclohexyl-2-methylpropane-1,2-diamine

InChI

InChI=1S/C10H22N2/c1-10(2,11)8-12-9-6-4-3-5-7-9/h9,12H,3-8,11H2,1-2H3

InChI Key

QUGPKAYQDUFTOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1CCCCC1)N

Origin of Product

United States

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